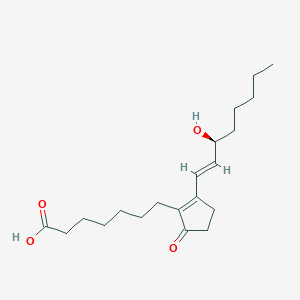
前列腺素B1
描述
Prostaglandin B1 is a member of the class of prostaglandins B that is prosta-8(12),13-dien-1-oic acid carrying oxo and hydroxy substituents at positions 9 and 15 respectively (the 13E,15S-stereoisomer). It has a role as a human metabolite. It is a conjugate acid of a prostaglandin B1(1-).
prostaglandin B1 is a natural product found in Homo sapiens, Euglena gracilis, and Larix sibirica with data available.
科学研究应用
在过敏性气道疾病中的作用
前列腺素 (PGs),包括 PGB1,在过敏性气道疾病(如哮喘、过敏性鼻炎、鼻息肉和阿司匹林加重呼吸道疾病)中发挥着至关重要的作用 . 它们是调节促炎和抗炎反应的关键因素 .
炎症调节
PGs 充当不同免疫调节细胞之间的桥梁。 它们被认为是调节促炎和抗炎反应的关键因素 . 这使得它们在炎症发挥关键作用的疾病研究中变得很重要。
在肺动脉高压 (PAH) 中的作用
研究证实,前列腺素及其受体通过血管收缩、血管平滑肌细胞增殖和迁移、炎症和细胞外基质重塑等机制在 PAH 的发生和发展中起重要作用 . 前列环素和相关药物已用于 PAH 的临床治疗 .
血压稳态
前列腺素信号通路控制着多种生物过程,包括血压稳态 . 正常花生四烯酸类信号通路的破坏与许多疾病状态有关 .
疼痛感知
前列腺素的另一个重要功能是在疼痛感知中的作用 . 这使得它们成为疼痛管理疗法的潜在目标。
细胞存活
前列腺素还在细胞存活中发挥作用 . 这可能对癌症等疾病的研究具有影响,因为细胞存活和增殖是关键因素。
作用机制
- These receptors are heptahelical, multi-pass membrane proteins that play a crucial role in various biological processes, including blood pressure regulation, inflammation, pain perception, and cell survival .
- PGB1 may also interact with cell membranes, impacting permeability or inhibiting proteolytic enzymes .
Target of Action
Mode of Action
Biochemical Pathways
安全和危害
未来方向
生化分析
Biochemical Properties
Prostaglandin B1 is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandin B1. Prostaglandin B1 also interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, leading to the activation of intracellular signaling pathways. These interactions are crucial for the mediation of its biological effects, such as inflammation and vasodilation .
Cellular Effects
Prostaglandin B1 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, prostaglandin B1 can activate the cAMP signaling pathway through its interaction with GPCRs, leading to changes in gene expression and cellular responses. Additionally, prostaglandin B1 has been shown to affect the proliferation and migration of vascular smooth muscle cells, which is important in the context of vascular diseases .
Molecular Mechanism
The molecular mechanism of action of prostaglandin B1 involves its binding to specific GPCRs, which triggers a cascade of intracellular events. Upon binding to its receptor, prostaglandin B1 activates G-proteins, leading to the production of second messengers such as cAMP. This activation results in the phosphorylation of various target proteins, ultimately influencing gene expression and cellular responses. Prostaglandin B1 can also modulate the activity of enzymes such as adenylate cyclase and phosphodiesterases, further affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prostaglandin B1 can change over time due to its stability and degradation. Prostaglandin B1 is relatively stable under physiological conditions but can be degraded by enzymes such as prostaglandin dehydrogenase. Long-term studies have shown that prostaglandin B1 can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These temporal effects are important for understanding the duration and persistence of its biological actions .
Dosage Effects in Animal Models
The effects of prostaglandin B1 vary with different dosages in animal models. At low doses, prostaglandin B1 can exert beneficial effects such as vasodilation and anti-inflammatory actions. At higher doses, it may cause adverse effects, including hypotension and gastrointestinal disturbances. Studies in animal models have identified threshold doses for these effects, providing valuable information for the therapeutic use of prostaglandin B1 .
Metabolic Pathways
Prostaglandin B1 is involved in several metabolic pathways, including the cyclooxygenase pathway. It is synthesized from arachidonic acid through the action of COX enzymes, followed by further modifications by specific synthases. Prostaglandin B1 can also influence metabolic flux by modulating the activity of enzymes involved in lipid metabolism. These interactions are crucial for maintaining cellular homeostasis and responding to physiological stimuli .
Transport and Distribution
Within cells and tissues, prostaglandin B1 is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues. The distribution of prostaglandin B1 is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins. These factors determine the localization and concentration of prostaglandin B1 in different cellular compartments .
Subcellular Localization
Prostaglandin B1 is localized in specific subcellular compartments, which can affect its activity and function. It is often found in the cytoplasm and associated with membrane-bound organelles such as the endoplasmic reticulum and Golgi apparatus. The subcellular localization of prostaglandin B1 is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is important for its role in cellular signaling and metabolic processes .
属性
IUPAC Name |
7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]heptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,17,21H,2-11,13,15H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMPNRDOVPQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1=C(C(=O)CC1)CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864389 | |
| Record name | 15-Hydroxy-9-oxoprosta-8(12),13-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


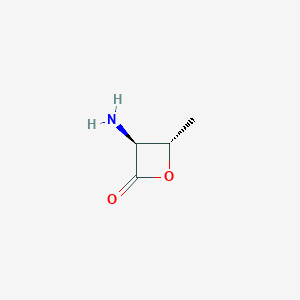



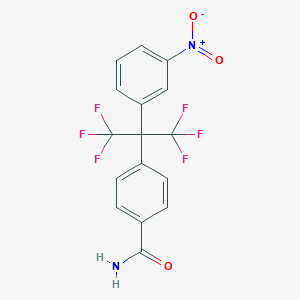
![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)


![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)

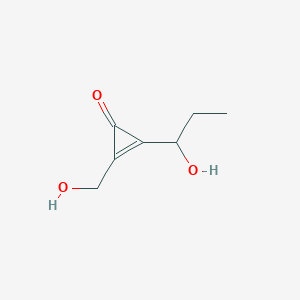
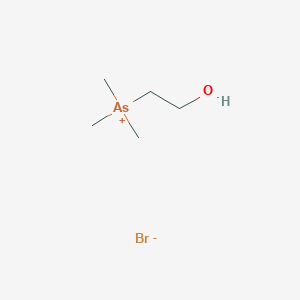
![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

